1-(3-Cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid
CAS No.: 1351804-93-7
Cat. No.: VC6271838
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351804-93-7 |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.369 |
| IUPAC Name | 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H19N3O2/c1-2-12-3-4-16-15(9-12)17(14(10-19)11-20-16)21-7-5-13(6-8-21)18(22)23/h3-4,9,11,13H,2,5-8H2,1H3,(H,22,23) |
| Standard InChI Key | DUFOWZUMYXJKLH-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid, delineates its core components:
-
Quinoline scaffold: A bicyclic aromatic system comprising fused benzene and pyridine rings. The 3-position is substituted with a cyano group (–CN), while the 6-position bears an ethyl group (–CH₂CH₃).
-
Piperidine-carboxylic acid moiety: A six-membered saturated nitrogen ring (piperidine) attached to the quinoline’s 4-position, with a carboxylic acid (–COOH) at the piperidine’s 4-position.
Table 1: Predicted Physicochemical Properties
The ethyl group at the quinoline’s 6-position enhances lipophilicity compared to fluoro-substituted analogs, potentially improving membrane permeability in biological systems. The cyano group at C3 introduces electronic effects that may influence reactivity and binding interactions .
Synthetic Strategies and Reaction Pathways
Synthesizing 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxylic acid likely involves multi-step sequences, combining quinoline core construction, functionalization, and piperidine coupling.
Quinoline Core Formation
The Gould-Jacobs reaction is a classical route to quinolines, involving cyclization of aniline derivatives with β-keto esters . For the 6-ethyl substituent, ethyl-containing precursors (e.g., ethyl acetoacetate) could be employed. Subsequent nitration and reduction steps may introduce the cyano group at C3 via Sandmeyer reactions .
Piperidine-Carboxylic Acid Coupling
Nucleophilic aromatic substitution (SNAr) is a plausible method for attaching the piperidine ring to the quinoline’s C4 position. Prior protection of the piperidine’s amine group (e.g., using Boc anhydride ) prevents unwanted side reactions. Deprotection and oxidation steps yield the carboxylic acid functionality.
Representative Synthetic Route:
-
Quinoline synthesis: Condensation of ethyl 3-ethylacetoacetate with 2-cyanoaniline under acidic conditions.
-
Functionalization: Introduction of the ethyl group via alkylation or cross-coupling reactions.
-
Piperidine coupling: SNAr reaction with Boc-protected piperidine-4-carboxylic acid, followed by deprotection (e.g., TFA treatment ).
Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations:
-
Cyano group: Hydrolysis to carboxylic acids or amides under acidic/basic conditions .
-
Piperidine amine: Acylation or alkylation to modify solubility and bioactivity .
-
Carboxylic acid: Esterification or amide coupling for prodrug development .
Challenges and Future Directions
-
Synthetic optimization: Scalable routes requiring harsh conditions (e.g., SNAr) necessitate alternative strategies like transition metal catalysis.
-
Biological profiling: In vitro and in vivo studies are needed to validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume